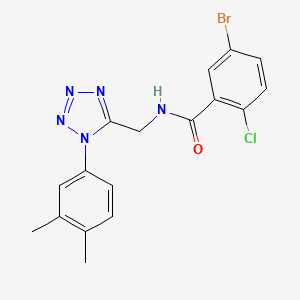

5-bromo-2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

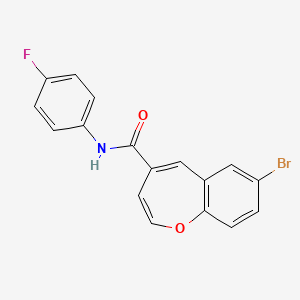

The compound “5-bromo-2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs, indicating potential biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The bromo and chloro groups could be introduced via electrophilic aromatic substitution. The tetrazole ring could be formed via a [2+3] cycloaddition reaction. The final amide linkage could be formed via a condensation reaction.Molecular Structure Analysis

The molecule contains several different functional groups, including an amide, a tetrazole ring, and halogen substituents. These groups will influence the compound’s reactivity and potential interactions with biological targets.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group might participate in hydrolysis or condensation reactions. The halogens might be displaced in nucleophilic aromatic substitution reactions. The tetrazole ring is generally stable but might participate in reactions under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, influencing the compound’s solubility and boiling/melting points.Scientific Research Applications

Synthesis Applications

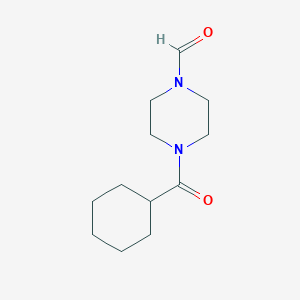

5-Bromo-2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound involved in various synthesis applications. For instance, it has been used in the synthesis of analogs like zatosetron maleate, a 5-HT3 receptor antagonist, through complex radiochemical steps (O’Bannon & Wheeler, 1991). Additionally, it's involved in the synthesis of antipyrine derivatives, providing insights into intermolecular interactions and molecular structures (Saeed et al., 2020).

Photophysical and Photochemical Properties

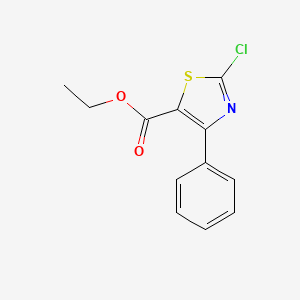

This compound has notable applications in the study of photophysical and photochemical properties. It has been utilized in the synthesis of new zinc phthalocyanine with significant potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Potential Therapeutic Applications

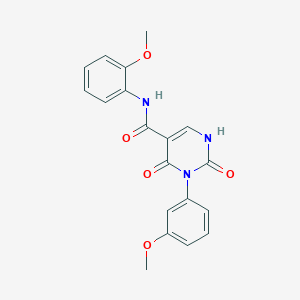

There are studies exploring its potential in therapeutic applications. For example, its derivatives have been synthesized and evaluated for their analgesic activity, showing significant results in animal models (Bachar & Lahiri, 2004). Moreover, it has been used in the synthesis of potent antidopaminergic agents, relevant in the context of antipsychotic drug development (Högberg, Ström, Hall, & Ögren, 1990).

Structural and Molecular Characterization

The compound's derivatives are instrumental in the structural and molecular characterization of various chemical entities. For instance, studies involving 2-(2,4-dimethylphenyl)-2H-benzotriazole and 2-phenyl-2H-benzotriazole utilized it for in-depth molecular analysis through techniques like NMR and X-ray diffraction (Claramunt et al., 2007).

Anticancer Properties

Some derivatives of this compound have been synthesized and evaluated for their anticancer properties. A study synthesized Schiff's bases containing a thiadiazole scaffold and benzamide groups, revealing promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017).

Safety And Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

Further studies could be conducted to determine the biological activity of this compound. This could include in vitro testing to determine potential protein targets, as well as in vivo testing to assess efficacy and toxicity.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, experimental data and further research would be needed. If you have access to a database of chemical properties or a laboratory capable of chemical analysis, they may be able to provide more information.

properties

IUPAC Name |

5-bromo-2-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrClN5O/c1-10-3-5-13(7-11(10)2)24-16(21-22-23-24)9-20-17(25)14-8-12(18)4-6-15(14)19/h3-8H,9H2,1-2H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGTXRKZTLAVTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2405178.png)

![8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B2405186.png)

![4-[(3-Methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B2405187.png)

![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2405189.png)

![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2405195.png)